(3R)-3-Hydroxy-3-methylpentan-2-one
Description
(3R)-3-Hydroxy-3-methylpentan-2-one is a chiral tertiary α-hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbons within a branched pentane backbone. This compound is synthesized via CO₂-promoted regioselective hydration of propargylic alcohols, as demonstrated by He et al. (2014) . Under optimized conditions (120°C, 2 MPa CO₂, 24 hours), the reaction achieves a 78% yield after purification by silica gel chromatography . Key spectroscopic data include:
Properties
CAS No. |
133645-41-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
KHCUSEDRQWYNDS-ZCFIWIBFSA-N |
SMILES |
CCC(C)(C(=O)C)O |
Isomeric SMILES |
CC[C@](C)(C(=O)C)O |
Canonical SMILES |
CCC(C)(C(=O)C)O |
Synonyms |
2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-3-phenylbutan-2-one (C₁₀H₁₀O₂)
This compound shares the tertiary α-hydroxy ketone core but substitutes the methyl group at the 3-position with a phenyl ring (Fig. 1). Key differences include:
- Molecular Weight : Increased to 162.19 g/mol due to the aromatic substituent.
- Spectroscopy :
Table 1: Structural and Spectroscopic Comparison
| Property | This compound | 3-Hydroxy-3-phenylbutan-2-one |
|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | C₁₀H₁₀O₂ |
| Molecular Weight (g/mol) | 116.16 | 162.19 |
| ¹H NMR | Aliphatic protons (δ 0.85–2.23) | Aromatic protons (δ ~7 ppm) |
| IR C=O Stretch (cm⁻¹) | 1739 | Likely >1740 |
| Synthesis Yield | 78% | Not reported in evidence |
3-Methylpentane (C₆H₁₄)
Key contrasts include:
- Functional Groups : Lacks hydroxyl and ketone moieties, reducing polarity and reactivity.
- Physical Properties : Lower boiling point and higher volatility due to absence of hydrogen bonding.
- Applications : Primarily a solvent or fuel additive, unlike the synthetic utility of α-hydroxy ketones.
Research Implications
Comparisons with 3-hydroxy-3-phenylbutan-2-one underscore the role of substituent effects on spectroscopic profiles and reactivity. Further studies should explore enantioselective synthesis and applications in asymmetric catalysis or pharmaceuticals.
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